molecular formula C10H10N2O2S B183968 Ethyl 2-amino-1,3-benzothiazole-6-carboxylate CAS No. 50850-93-6

Ethyl 2-amino-1,3-benzothiazole-6-carboxylate

Cat. No. B183968
CAS RN: 50850-93-6
M. Wt: 222.27 g/mol
InChI Key: VYJSGJXWKSDUSG-UHFFFAOYSA-N
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Description

Ethyl 2-amino-1,3-benzothiazole-6-carboxylate (CAS: 50850-93-6) is a compound useful in organic synthesis . It is also known as 2-氨基苯并噻唑-6-羧酸乙酯 in Chinese .


Synthesis Analysis

While specific synthesis methods for Ethyl 2-amino-1,3-benzothiazole-6-carboxylate were not found in the search results, it is mentioned as a useful compound in organic synthesis . More detailed information about its synthesis might be found in specialized chemistry literature or databases.


Molecular Structure Analysis

The molecular structure of Ethyl 2-amino-1,3-benzothiazole-6-carboxylate has been studied . The structural model was refined using full-matrix, least-squares methods (SHELXL), with hydrogen atoms included as riding contributions in idealized positions with isotropic displacement parameters tied to those of the attached atoms .


Physical And Chemical Properties Analysis

Ethyl 2-amino-1,3-benzothiazole-6-carboxylate has a molecular weight of 222.27 g/mol . Its IUPAC name is ethyl 2-amino-1,3-benzothiazole-6-carboxylate . The compound is a solid at room temperature . Its melting point is between 241 - 243 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Properties

  • Ethyl 2-amino-1,3-benzothiazole-6-carboxylate has been utilized in the synthesis of heterocyclic compounds, particularly in the preparation of imidazothiazole and imidazobenzothiazole derivatives. These derivatives exhibit significant anti-inflammatory, analgesic, and antipyretic activities, along with low ulcerogenic potential (Abignente et al., 1983).
  • The compound plays a role in cyclocondensation reactions, especially in the formation of benzothiazole-2-carboxylates. These reactions are facilitated by water, lowering the energy barrier, and are essential in understanding the mechanistic insights of cyclocondensation (Dhameliya et al., 2017).

Biological and Pharmacological Activities

  • In biological studies, ethyl 2-amino-1,3-benzothiazole-6-carboxylate derivatives have shown promising antibacterial and antifungal activities. The compound's photoluminescence spectra have been analyzed to understand its optical properties (Shafi et al., 2021).
  • Novel compounds synthesized using ethyl 2-amino-1,3-benzothiazole-6-carboxylate have been evaluated for their cytotoxicity against cancer cell lines, indicating potential applications in cancer therapeutics. Certain derivatives have shown significant antiproliferative potential (Gad et al., 2020).

Material Science and Chemistry Applications

  • Ethyl 2-amino-1,3-benzothiazole-6-carboxylate is involved in the synthesis of various Schiff bases and their metal complexes, which are characterized for potential applications in material science (Dhahi, 2018).
  • The compound has been used to synthesize novel 2-amino-1,3-thiazole-5-carboxylates, employing both ultrasonic and thermally mediated nucleophilic displacement methods. These novel compounds have potential applications in various fields of chemistry (Baker & Williams, 2003).

properties

IUPAC Name

ethyl 2-amino-1,3-benzothiazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-2-14-9(13)6-3-4-7-8(5-6)15-10(11)12-7/h3-5H,2H2,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYJSGJXWKSDUSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60344997
Record name Ethyl 2-amino-1,3-benzothiazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-1,3-benzothiazole-6-carboxylate

CAS RN

50850-93-6
Record name 6-Benzothiazolecarboxylic acid, 2-amino-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50850-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-amino-1,3-benzothiazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-Aminobenzothiazole-6-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A solution of ethyl 4-aminobenzoate (8.26 g, 0.05 mol) in acetic acid (100 mL) was treated with potassium thiocyanate (14.58 g, 0.15 mol) and stirred 10 minutes at room temperature to dissolve the salt. The resulting solution was cooled in an ice bath and stirred while bromine (2.6 mL, 0.05 mol) was added dropwise over 15 minutes. The cooling bath was removed and the mixture was stirred at room temperature for 2.25 hours. The mixture was stored at 5° C. for 5 hours, then filtered to remove the yellow precipitate. The filter cake was washed with diethyl ether (2×50 mL) and water (2×100 mL) and dried under vacuum to give 2-amino-6-ethoxycarbonylbenzothiazole (2.54 g) as a yellow solid.
Quantity
8.26 g
Type
reactant
Reaction Step One
Quantity
14.58 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of ethyl-4-aminobenzoate (35 g, 212 mmol) in glacial acetic acid (300 mL) was added to a stirred solution of sodium thiocyanate (69 g, 848 mmol) in acetic acid (150 mL). The mixture was cooled in an ice-water bath and a solution of bromine (12 mL, 233 mmol) in acetic acid (60 mL) was added dropwise via an addition funnel. The reaction mixture was stirred at 0° C. to RT for 4 h and then poured into water (1.5 L). Saturated sodium carbonate solution was added to neutralize the solution. Precipitated solid was filtered, washed with water and EtOAc, and dried in vacuo to obtain the title compound of this step (31.65 g, 67.2% yield).
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
69 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1.5 L
Type
solvent
Reaction Step Four
Yield
67.2%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-amino-1,3-benzothiazole-6-carboxylate
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Citations

For This Compound
5
Citations
KK Zhang, X Fang, HY Yu, H Ke… - … Section E: Structure …, 2010 - scripts.iucr.org
The title complex, [Pb(C8H5N2O2S)2]n, consists of one PbII ion located on a crystallographic twofold axis and two symmetry-related 2-amino-1,3-benzothiazole-6-carboxylate (ABTC) …
Number of citations: 3 scripts.iucr.org
KS HAMMER, MS JONSSON, L KRUGER - ic.gc.ca
A compound of formula (Ia) or (Ib) or a pharmaceutically acceptable salt thereof. The compound is an inhibitor of a histone deacetylase, and as such is useful in terepy, eg in the …
Number of citations: 2 www.ic.gc.ca
SA Wankowicz, SH de Oliveira, DW Hogan… - Elife, 2022 - elifesciences.org
While protein conformational heterogeneity plays an important role in many aspects of biological function, including ligand binding, its impact has been difficult to quantify. …
Number of citations: 29 elifesciences.org
SA Wankowicz - 2023 - search.proquest.com
Protein folding converts a disordered polymer to a globular structure, reducing many conformational degrees of freedom and incurring a significant conformational entropy penalty. …
Number of citations: 3 search.proquest.com
H Yabuuchi, S Niijima, H Takematsu, T Ida, T Hirokawa… - researchgate.net
Supplementary methods Calculation of chemical and protein descriptors Construction of the prediction model using SVM LBVS methods based on chemical similarity Five-fold CV for …
Number of citations: 4 www.researchgate.net

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